

Application Note: RP-HPLC Method for Flecainide Acetate Quantification

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Compound Focus: Flecainide Acetate

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This document provides a detailed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **flecainide acetate** in bulk active pharmaceutical ingredient (API) and its immediate solid dosage form (tablets). The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines [1].

Analytical Principle

This method utilizes **isocratic reverse-phase chromatography** with a C18 column for the separation and a UV detector for the quantification of **flecainide acetate**. The method is **stability-indicating**, meaning it can accurately quantify the drug even in the presence of its degradation products, making it suitable for stability studies [1] [2].

Materials and Methods

2.1. Chemicals and Reagents

- **API: Flecainide acetate** reference standard.
- **Solvents:** Acetonitrile and Methanol (HPLC grade).
- **Water:** Deionized water, purified using a Milli-Q system or equivalent.
- **Buffer Salts:** Ammonium di-hydrogen phosphate (Analytical Grade) [1]. Alternatively, potassium di-hydrogen phosphate or sodium acetate can be used, with pH adjustments as needed [2] [3].

2.2. Instrumentation and Equipment

- **HPLC System:** Shimadzu or equivalent, equipped with a binary or quaternary pump, a degasser, an auto-sampler or manual injection valve, and a Photo-Diode Array (PDA) detector or UV-Vis detector.
- **Column:** ODS C18 column (250 mm x 4.6 mm, 5 μ m particle size) [1]. A phenyl reversed-phase column is also reported as an alternative [3].
- **Supporting Equipment:** pH meter, analytical balance, ultrasonic bath, and vacuum filtration setup.

2.3. Chromatographic Conditions The optimized conditions for the assay are summarized in the table below.

Parameter	Optimized Condition
Mobile Phase	Buffer (0.01M Ammonium di-hydrogen phosphate, pH 3.0) : Acetonitrile (40:60, v/v) [1]
Column	ODS C18 (250 mm x 4.6 mm, 5 μ m)
Flow Rate	1.0 mL/min
Detection Wavelength	299 nm [1]
Injection Volume	20 μ L
Column Temperature	Ambient
Run Time	~5-10 minutes (Retention time of Flecainide ~2.8 min)

2.4. Preparation of Solutions

- **Buffer Preparation:** Dissolve 1.15 g of ammonium di-hydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 using dilute ortho-phosphoric acid. Filter through a 0.45 μ m membrane filter and degas.
- **Mobile Phase Preparation:** Mix the prepared buffer and acetonitrile in a 40:60 (v/v) ratio.
- **Standard Stock Solution (1 mg/mL):** Accurately weigh about 25 mg of **flecainide acetate** reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase.
- **Working Standard Solutions:** Dilute the stock solution appropriately with the mobile phase to obtain concentrations within the linearity range (e.g., 5-25 μ g/mL) for calibration curve construction [1].

2.5. Sample Preparation (Tablets)

- Weigh and finely powder not less than 20 tablets.
- Transfer an accurately weighed portion of the powder equivalent to about 25 mg of **flecainide acetate** into a 25 mL volumetric flask.
- Add about 15-20 mL of mobile phase, sonicate for 15-30 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate [1].

Method Validation

The method was validated as per ICH guidelines for the following parameters [1].

3.1. System Suitability The method should meet typical system suitability criteria before analysis: a tailing factor of <2.0 and a theoretical plate count of >2000.

3.2. Validation Results Summary The results of the validation study are consolidated in the table below.

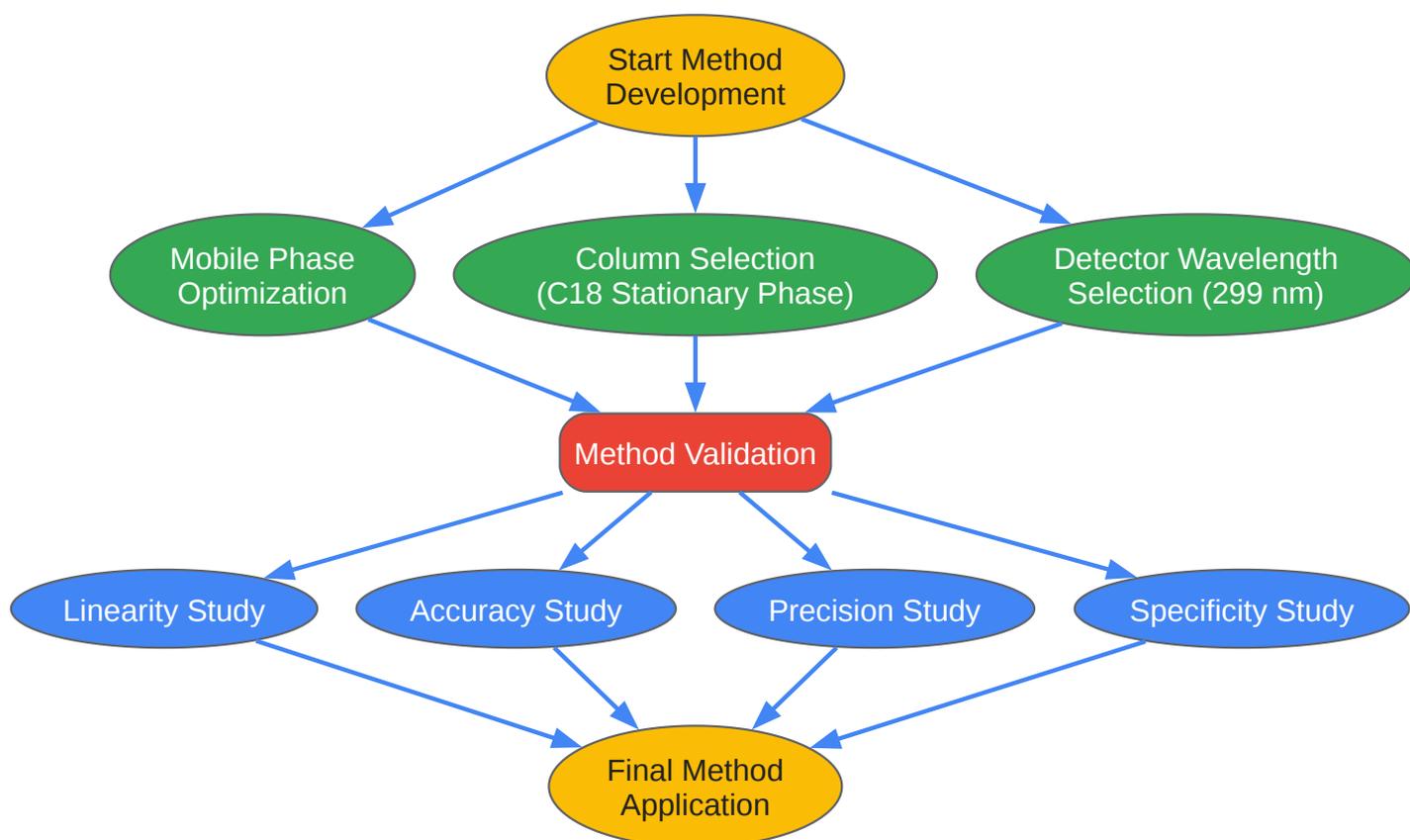
Validation Parameter	Results	Methodology / Acceptance Criteria
Linearity Range	5 - 25 µg/mL	Five concentration levels were used.
Correlation Coefficient (r ²)	> 0.999	Calculated from the calibration curve.
Limit of Detection (LOD)	0.5 µg/mL	Signal-to-Noise ratio ~3:1.
Accuracy (% Recovery)	99.70 - 100.26%	Studied at 80%, 100%, and 120% of the target concentration.
Precision (Repeatability)	< 0.69% RSD	Six replicate injections of a 100% standard solution.
Intermediate Precision (Inter-day)	< 0.69% RSD	Analysis over three different days.

Validation Parameter	Results	Methodology / Acceptance Criteria
Specificity	No interference from excipients or degradation products	Confirmed by stress studies [2].

3.3. Experimental Protocols for Key Validation Parameters

- **Forced Degradation (Specificity):** To prove the stability-indicating nature, subject the drug product to stress conditions: **acid** (e.g., 0.1M HCl), **base** (e.g., 0.1M NaOH), **oxidative** (e.g., 3% H₂O₂), **thermal** (e.g., 105°C), and **photolytic** (as per ICH) [2]. Analyze the samples and demonstrate that the peak of flecainide is pure, well-resolved, and free from co-eluting peaks from its degradation products.
- **Robustness:** Deliberately introduce small variations in method parameters (e.g., mobile phase composition $\pm 2\%$, flow rate ± 0.1 mL/min, pH of buffer ± 0.1 units, and detection wavelength ± 1 nm). The method is considered robust if the %RSD of the assay results under these varied conditions is not significantly affected (e.g., remains below 2.0%) [1].

The following workflow diagram summarizes the key stages of the method development and validation process:



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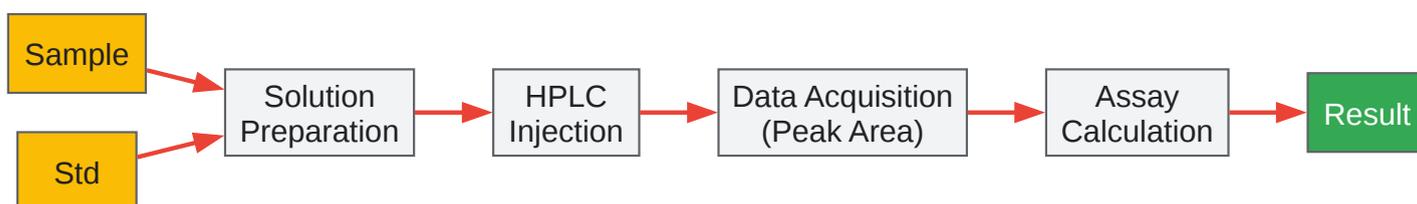
Diagram 1: HPLC Method Development and Validation Workflow.

System Suitability and Assay Procedure

- **Equilibration:** Stabilize the HPLC system with the mobile phase flowing at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
- **System Suitability Test:** Inject six replicates of the standard solution (e.g., 10 µg/mL). The %RSD for the peak area of **flecainide acetate** should be **NMT 2.0%**. The tailing factor should be **NMT 2.0** and the theoretical plates should be **more than 2000**.
- **Sample Analysis:** Separately inject the standard and sample solutions. Record the chromatograms and measure the peak areas.
- **Calculation:** Calculate the amount of **flecainide acetate** in the sample using the following formula:

- **Assay (%) = $(A_{\text{sample}} / A_{\text{standard}}) \times (W_{\text{standard}} / W_{\text{sample}}) \times (\text{Dilution Factor}) \times P \times 100$**
- Where: A = Peak Area, W = Weight, P = Potency of the reference standard (as is basis).

The relationship between the key steps in the analytical procedure and their outcomes is illustrated below:



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Diagram 2: **Flecainide Acetate** Assay Procedure Flow.

Conclusion

The described RP-HPLC method is **linear, precise, accurate, robust, and stability-indicating**. It is fully validated and suitable for the routine quality control and quantitative analysis of **flecainide acetate** in bulk drug substances and commercial tablet formulations, ensuring product quality and efficacy throughout its shelf life [1].

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